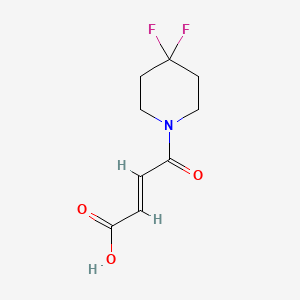

(E)-4-(4,4-difluoropiperidin-1-yl)-4-oxobut-2-enoic acid

Description

Properties

IUPAC Name |

(E)-4-(4,4-difluoropiperidin-1-yl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO3/c10-9(11)3-5-12(6-4-9)7(13)1-2-8(14)15/h1-2H,3-6H2,(H,14,15)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDMEAQTLHLWQR-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1(F)F)C(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-(4,4-difluoropiperidin-1-yl)-4-oxobut-2-enoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C9H11F2NO3

- Molecular Weight : 219.18 g/mol

- CAS Number : 1899017-08-3

The compound features a piperidine ring substituted with two fluorine atoms, contributing to its unique pharmacological profile. The 4-oxobut-2-enoic acid moiety is critical for its biological interactions.

Research indicates that this compound may interact with neural signaling pathways, particularly those involved in seizure activity. Its structural characteristics enhance binding to biological targets, suggesting potential applications in treating neurological disorders.

Pharmacological Studies

- Anti-convulsant Properties : Studies have shown that the compound exhibits significant anti-convulsant activity, possibly through modulation of neurotransmitter systems.

- Enzyme Interaction : The compound has been identified to bind effectively with enzymes involved in metabolic pathways, particularly those linked to neurological functions.

Comparative Analysis with Similar Compounds

The following table summarizes the structural and biological activity comparisons between this compound and other related compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid | Cyclopropyl ring with difluoromethyl group | Enzyme inhibition studies | Increased reactivity due to cyclopropyl functionality |

| 4-(Fluorophenyl)amino-4-oxobut-2-enoic acid | Aromatic substitution on oxobutenoic acid | Potential anti-cancer properties | Focus on aromatic interactions |

| 4-(Piperidinyl)butyric acid | Piperidine ring with butyric acid structure | Neuroprotective effects | Different aliphatic chain length |

| This compound | Difluorinated piperidine structure + oxobutenoic acid | Anti-convulsant activity | Unique combination of fluorination and oxobutanoic moiety |

Case Study 1: Anti-convulsant Activity

In a study investigating the anti-convulsant effects of various compounds, this compound demonstrated a significant reduction in seizure frequency in animal models. This suggests its potential as a therapeutic agent for epilepsy.

Case Study 2: Enzyme Binding Affinity

A comparative binding study showed that this compound exhibited higher affinity for specific enzymes compared to structurally similar compounds. This enhanced binding may be attributed to the fluorine substitutions which stabilize the interaction with the enzyme active sites.

Comparison with Similar Compounds

Table 1: Key Properties of (E)-4-(4,4-Difluoropiperidin-1-yl)-4-oxobut-2-enoic Acid and Analogues

Critical Analysis of Substituent Effects

Fluorination Patterns

- The 4,4-difluoropiperidine group in the target compound provides steric bulk and electron-withdrawing effects, which may improve resistance to oxidative metabolism compared to non-fluorinated analogues like the 4-methylanilino derivative .

- In contrast, the 4-nitrophenyl substituent (CAS: 63104-97-2) introduces strong electron-withdrawing properties, increasing reactivity but raising toxicity concerns .

Stereochemical Considerations

- The (2Z)-4-(4-methylanilino) isomer exhibits distinct physicochemical behavior, including water insolubility and a dissociation constant of 2.81, which necessitates non-aqueous titration methods . The (E)-configuration in the target compound may offer better conjugation and stability.

Pharmacological Implications

- Piperazine-containing analogues (e.g., ethylpiperazine and phenylpiperazine derivatives) demonstrate varied pharmacokinetic profiles.

- The 2,6-difluoroanilino substituent (CAS: 1164538-71-9) combines aromatic fluorine effects with aniline reactivity, making it a versatile intermediate for antitumor agents .

Preparation Methods

Chemical Synthesis of the Difluoropiperidine Intermediate

- Starting from piperidine or a suitable piperidine derivative, selective fluorination is achieved using electrophilic fluorinating agents or nucleophilic fluorination methods.

- Common fluorinating reagents include diethylaminosulfur trifluoride (DAST), Selectfluor, or specialized fluorine gas protocols.

- The difluorination typically targets the 4-position of the piperidine ring to yield the 4,4-difluoropiperidine intermediate.

- Purification is done via column chromatography or recrystallization to obtain high-purity fluorinated piperidine.

Formation of the (E)-4-oxobut-2-enoic Acid Moiety

- The α,β-unsaturated keto acid is prepared via aldol condensation or Knoevenagel condensation reactions.

- Commonly, 4-oxobutanoic acid or its derivatives are subjected to condensation with aldehydes or ketones under basic or acidic catalysis to yield the (E)-configured double bond.

- Reaction conditions such as temperature control and use of catalysts (e.g., piperidine, pyridine, or amines) ensure stereoselectivity towards the (E)-isomer.

Coupling Reaction

- The fluorinated piperidine is reacted with the activated form of the oxobut-2-enoic acid (e.g., acid chloride or anhydride derivative).

- Coupling agents such as carbodiimides (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDC or EDAC) and catalysts like 4-dimethylaminopyridine (DMAP) facilitate amide bond formation.

- The reaction is typically carried out in anhydrous solvents such as dichloromethane (DCM) at low temperatures (0–5 °C) to improve yield and selectivity.

- After completion, the product is isolated by aqueous work-up, extraction, and purification via column chromatography.

Representative Experimental Data and Conditions

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Fluorination of piperidine | Piperidine derivative + Selectfluor, room temp, 4 h | 70–85 | Controlled fluorination at 4-position |

| Aldol condensation | 4-oxobutanoic acid + aldehyde, base catalyst (piperidine), reflux | 60–75 | Stereoselective (E)-isomer formation |

| Coupling reaction | Fluorinated piperidine + activated acid (EDAC, DMAP), DCM, 0 °C, 2 h | 60–70 | High purity product after chromatography |

Comparative Table of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Fluorination | Electrophilic fluorination of piperidine ring | High selectivity, scalable | Requires careful control to avoid over-fluorination |

| Aldol Condensation | Base-catalyzed formation of α,β-unsaturated keto acid | Stereoselective (E)-isomer | Sensitive to reaction conditions, possible side products |

| Coupling Reaction | Carbodiimide-mediated amide bond formation | Mild conditions, good yields | Requires anhydrous conditions, potential for urea byproducts |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-4-(4,4-difluoropiperidin-1-yl)-4-oxobut-2-enoic acid?

- Methodological Answer : A common approach involves the condensation of maleic anhydride with 4,4-difluoropiperidine under controlled anhydrous conditions. The reaction typically proceeds via nucleophilic acyl substitution, where the amine group of the piperidine attacks the electrophilic carbonyl of maleic anhydride. Solvent choice (e.g., THF or DCM) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis, the (E)-isomer can be isolated via fractional crystallization or chromatography .

- Key Techniques : Reaction monitoring via TLC, purification using silica gel chromatography, and confirmation of stereochemistry via NOESY NMR .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity Analysis : Use HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in water) to quantify purity. Compare retention times against known standards .

- Structural Confirmation :

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amine/amide bands (N–H at ~3300 cm⁻¹) .

- NMR Spectroscopy : ¹H NMR to confirm the (E)-configuration (coupling constant J = 12–16 Hz for trans olefin protons). ¹⁹F NMR can verify the difluoropiperidine moiety .

- Elemental Analysis : Validate empirical formula (C₉H₁₁F₂NO₃) with ≤0.3% deviation .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential irritant properties of amine derivatives .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via approved chemical protocols .

Advanced Research Questions

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Solution Stability : Monitor degradation in buffered solutions (pH 2–10) via HPLC over 24–72 hours. Cool samples to 4°C to slow organic degradation during long-term studies .

- Light Sensitivity : Expose solid and dissolved samples to UV-Vis light (200–400 nm) and track photodegradation products using LC-MS .

Q. What strategies exist for studying interactions between this compound and biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka, kd) in real time .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding in phosphate buffer (pH 7.4) at 25°C .

- X-ray Crystallography : Co-crystallize the compound with its target to resolve binding modes at atomic resolution. Soak crystals in 20% PEG 3350 for cryoprotection .

Q. How can computational models predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites of electrophilic/nucleophilic attack .

- Molecular Dynamics (MD) Simulations : Simulate solvation in explicit water (TIP3P model) to study conformational flexibility and hydrogen-bonding interactions .

- ADMET Prediction : Use tools like SwissADME to estimate bioavailability, logP, and CYP450 inhibition risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.